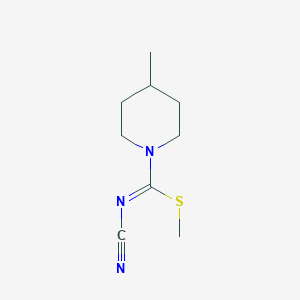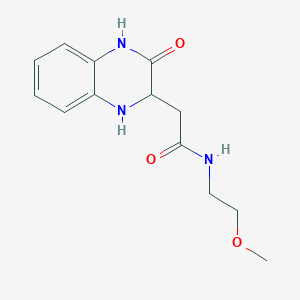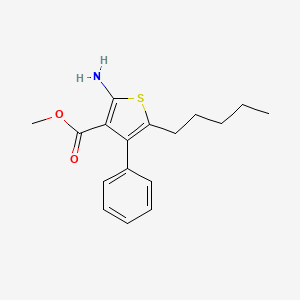
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives like MAPT often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The InChI code for MAPT is1S/C17H22NO2S/c1-3-4-6-11-13-14 (12-9-7-5-8-10-12)15 (16 (18)21-13)17 (19)20-2/h5,7-10,21H,3-4,6,11,18H2,1-2H3 . This indicates the presence of a five-membered thiophene ring with a sulfur atom, a pentyl group, an amino group, and a phenyl group attached to it. Physical And Chemical Properties Analysis
MAPT has a molecular weight of 303.4 g/mol. It is recommended to be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Organic Semiconductors
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate: is a compound that can be utilized in the development of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs) . The compound’s molecular structure allows for fine-tuning of electronic properties, which is crucial for designing semiconductors with specific performance characteristics.
Pharmaceutical Research
This compound exhibits a structure that is potentially beneficial in pharmaceutical applications. Thiophene derivatives have been studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The presence of the amino and carboxylate groups in Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate may offer a platform for developing new therapeutic agents.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The long pentyl chain and the aromatic ring in Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate could interact with metal surfaces to form protective layers, thereby preventing corrosion . This application is significant in extending the life of metal components in various industries.
Material Science
The compound’s molecular structure, which includes a thiophene ring, makes it a candidate for use in material science, particularly in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in display and lighting technologies, and the compound’s properties could contribute to the development of more efficient and durable OLED materials.
Analytical Chemistry
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate: can be used as a reagent or a building block in analytical chemistry to synthesize other complex molecules. Its reactivity with various substrates can be exploited to create a wide range of derivatives for analytical purposes .
Chemical Synthesis
This compound can be involved in chemical synthesis methods such as the Gewald reaction, which is used to synthesize aminothiophene derivatives. The Gewald reaction is a key synthetic route for producing compounds with potential biological activity .
Propiedades
IUPAC Name |
methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-4-6-11-13-14(12-9-7-5-8-10-12)15(16(18)21-13)17(19)20-2/h5,7-10H,3-4,6,11,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKGGPYULAGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



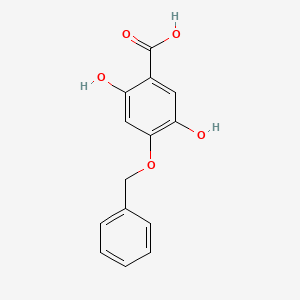
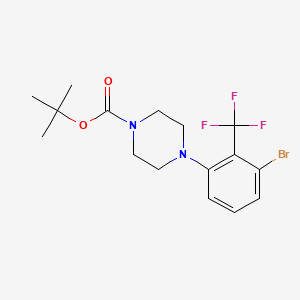
![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)


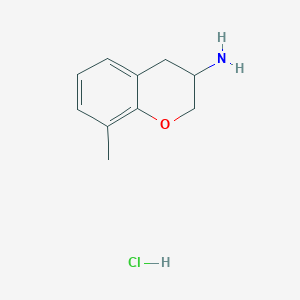
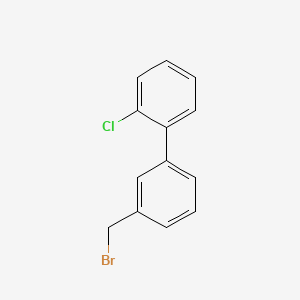


![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)

![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)
